N-(2-METHOXYETHYL)-2-{[5-(4-METHYLPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
Description
N-(2-Methoxyethyl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a structurally complex small molecule featuring a substituted imidazole core. Key functional groups include:
- Methoxyethyl side chain: Enhances solubility due to the hydrophilic methoxy group.
- Acetamide linkage: Provides hydrogen-bonding capacity and structural rigidity.
- Aromatic substituents: The 4-methylphenyl and phenyl groups on the imidazole contribute to π-π stacking interactions and steric effects.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-15-8-10-16(11-9-15)19-21(27-14-18(25)22-12-13-26-2)24-20(23-19)17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGBFOKJLHIERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-METHOXYETHYL)-2-{[5-(4-METHYLPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is a complex organic compound with a molecular formula of C21H23N3O2S and a molecular weight of approximately 381.49 g/mol. This compound is notable for its potential biological activities, particularly in pharmacological applications.
Chemical Structure
The compound features an imidazole ring, which is known for its role in various biological processes. The presence of the methoxyethyl group and the sulfenamide linkage contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O2S |
| Molecular Weight | 381.49 g/mol |
| IUPAC Name | This compound |
| InChI Key | VDGBFOKJLHIERB-UHFFFAOYSA-N |
Preliminary studies suggest that this compound may interact with specific biological targets, modulating pathways related to receptor activity and enzyme inhibition. The compound's structure indicates potential interactions with somatostatin receptors, which are implicated in various physiological functions including hormone regulation and neurotransmission.
Pharmacological Potential
Research has indicated that compounds with similar structures exhibit significant biological activities, including:
- Anticancer Properties: Compounds containing imidazole rings have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects: Some derivatives show promise in reducing inflammation through modulation of cytokine production.
- Antimicrobial Activity: Imidazole-based compounds have demonstrated effectiveness against a range of pathogens, suggesting potential as antimicrobial agents.
Case Studies
-
Somatostatin Receptor Agonism:
A study on substituted (4-phenyl-1H-imidazol-2-yl)methanamine derivatives revealed that structural modifications could enhance agonistic activity at somatostatin receptors, with implications for treating neuroendocrine tumors . -
Anticancer Activity:
Research exploring the structure-activity relationship (SAR) of imidazole derivatives highlighted their potential as anticancer agents, particularly through mechanisms involving cell cycle arrest and apoptosis induction . -
Inflammation Modulation:
Investigations into related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting that this compound may possess similar anti-inflammatory properties .
In Vitro Studies
In vitro assays have shown that this compound exhibits activity against specific cancer cell lines, with IC50 values indicating effective concentrations for therapeutic potential. Further studies are required to elucidate the precise mechanisms involved.
In Vivo Studies
Animal model studies are necessary to assess the pharmacokinetics and bioavailability of this compound. These studies will provide insights into its therapeutic efficacy and safety profile.
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
*Estimation based on structural analysis; experimental validation required.
Functional Group Analysis
- In contrast, the tetrazole in the analog is highly electron-deficient and may act as a bioisostere for carboxylates . Imidazoles are commonly associated with medicinal chemistry (e.g., antifungal agents), while tetrazoles are utilized in hypertension drugs (e.g., losartan analogs).
- Substituent Effects: The methoxyethyl group in the target compound likely improves aqueous solubility compared to the isopropyl group in the analog, which contributes to hydrophobicity.
Sulfanyl Bridge :
- Both compounds feature a sulfur linkage, but its position on the heterocycle (imidazole C4 vs. tetrazole C5) may alter metabolic stability or reactivity.
Research Implications and Limitations
- Structural Refinement : The SHELX system’s robustness in small-molecule crystallography () supports its use for resolving the target compound’s conformation .
- Data Gaps : Experimental data on solubility, stability, and bioactivity are needed to validate hypotheses derived from structural comparisons.
- Synthetic Challenges : The imidazole sulfanyl-acetamide scaffold may require specialized protection-deprotection strategies to avoid sulfur oxidation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-methoxyethyl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis involves multi-step protocols, starting with imidazole ring formation via cyclization of glyoxal derivatives under acidic conditions, followed by thioether linkage formation using mercaptoacetamide intermediates. Key steps include:
-
Step 1 : Cyclization of precursors (e.g., 4-methylphenyl glyoxal) with ammonium acetate under reflux in acetic acid to form the imidazole core .
-
Step 2 : Sulfanyl group introduction via nucleophilic substitution using 2-mercapto-N-(2-methoxyethyl)acetamide in basic media (e.g., K₂CO₃/DMF at 60°C) .
-
Optimization : Adjusting solvent polarity (DMF vs. THF) and reaction time (6–12 hours) can improve yields from ~45% to 65% .
Table 1 : Synthesis Optimization Data
Solvent Temperature (°C) Reaction Time (h) Yield (%) DMF 60 8 65 THF 60 12 45 Ethanol 80 6 38
Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., imidazole protons at δ 7.2–7.8 ppm; methoxyethyl group at δ 3.3–3.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 466.12) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values in cancer cell lines)?
- Methodological Answer :
-
Standardized Assays : Re-test activity under controlled conditions (e.g., MTT assay, 48-hour exposure, 10% FBS) to minimize variability .
-
Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies .
-
Structural Analog Comparison : Compare with derivatives (e.g., 4-chlorophenyl vs. 4-methylphenyl variants) to identify substituent effects on activity .
Table 2 : Comparative IC₅₀ Values (μM) in MCF-7 Cells
Substituent (R) IC₅₀ (Initial Study) IC₅₀ (Replication) 4-Methylphenyl 12.3 ± 1.5 14.7 ± 2.1 4-Chlorophenyl 8.9 ± 0.9 9.5 ± 1.3
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding modes with kinases (e.g., EGFR, VEGFR-2). Focus on hydrogen bonding with the methoxyethyl group and π-π stacking of the phenyl ring .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize electron-withdrawing groups for synthesis .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns to identify residues critical for binding .
Contradiction Analysis & Experimental Design
Q. Why does this compound exhibit variable solubility across studies, and how can this be addressed experimentally?
- Analysis : Discrepancies arise from polymorphic forms or residual solvents.
- Methodology :
- PXRD : Characterize crystalline forms; amorphous phases may enhance solubility .
- Solubility Screening : Test in PBS (pH 7.4), DMSO, and simulated gastric fluid (pH 1.2) with sonication .
- Data : Reported solubility ranges from 0.8 mg/mL (PBS) to 12 mg/mL (DMSO).
Q. What in vivo models are suitable for evaluating pharmacokinetic properties, and how can metabolic pathways be elucidated?
- Experimental Design :
- Rodent Studies : Administer 10 mg/kg IV/PO to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis (t₁/₂, Cmax) .
- Metabolite ID : Use UPLC-QTOF to detect Phase I/II metabolites (e.g., sulfoxide formation via CYP3A4) .
Key Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
